molecular formula C14H12BrNO B12638087 1-(4-Benzylpyridin-2-yl)-2-bromoethanone

1-(4-Benzylpyridin-2-yl)-2-bromoethanone

Cat. No.: B12638087
M. Wt: 290.15 g/mol
InChI Key: ASYOEFQCKBDTAX-UHFFFAOYSA-N
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Description

Contextualization of Substituted Pyridines and Alpha-Haloketone Chemistries in Modern Organic Synthesis

The fields of pharmaceutical and agrochemical development are heavily reliant on heterocyclic compounds, with substituted pyridines being the most prevalent nitrogen-containing aromatic scaffold. nih.govresearchgate.net It is estimated that over 7,000 bioactive compounds incorporate a pyridine (B92270) moiety. illinois.edu The de novo synthesis of these rings is a major focus of organic chemistry, with classic methods like the Hantzsch and Bohlmann-Rahtz syntheses being complemented by modern, often metal-catalyzed, techniques that offer milder reaction conditions and broader functional group tolerance. nih.govillinois.eduorganic-chemistry.org

Concurrently, α-haloketones are recognized as exceptionally versatile building blocks in synthetic organic chemistry. nih.govmdpi.com Their high reactivity stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the halogen-bearing α-carbon. mdpi.com This dual electrophilicity makes them powerful alkylating agents and ideal precursors for the construction of a wide array of N, S, and O-heterocycles, including thiazoles, pyrroles, and imidazoles. nih.govmdpi.comwikipedia.org The synthesis of α-haloketones is most commonly achieved through the direct halogenation of an enolizable ketone, a reaction that proceeds via an enol or enolate intermediate. mdpi.comfiveable.melibretexts.org

Precedent and Significance of the 4-Benzylpyridin-2-yl Moiety as a Privileged Scaffold

In drug discovery, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov These scaffolds serve as important, biologically pre-validated starting points for the design of compound libraries aimed at discovering new therapeutic agents. nih.govnih.gov

The 4-benzylpyridine (B57826) core is an emerging example of such a scaffold. Its significance has been recently highlighted in medicinal chemistry research. For instance, a series of 3-((4-benzylpyridin-2-yl)amino)benzamides were identified as potent and selective agonists for the orphan G protein-coupled receptor GPR52, a promising target for neuropsychiatric and neurological diseases. nih.govutmb.edu This discovery underscores the value of the 4-benzylpyridin-2-yl moiety in generating biologically active molecules. nih.gov Furthermore, the related N-benzyl pyridinium (B92312) structure has been successfully employed in the design of potent acetylcholinesterase inhibitors for potential Alzheimer's disease treatment, further demonstrating the utility of combining benzyl (B1604629) and pyridine motifs in bioactive compounds. nih.gov

Conceptual Framework for the Utility of the 2-Bromoethanone Functional Group as a Versatile Synthetic Handle

The 2-bromoethanone group is a classic α-haloketone functional group, which acts as a highly reactive and versatile handle for chemical modification. wikipedia.org Its utility is rooted in fundamental principles of chemical reactivity. The strong electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-bromine bond, rendering the α-carbon exceptionally susceptible to attack by a wide range of nucleophiles. nih.gov Moreover, the acidity of the α-hydrogen is increased, facilitating base-mediated reactions. wikipedia.org

This inherent reactivity makes the 2-bromoethanone moiety an excellent electrophilic partner in various transformations. It is a potent alkylating agent for nitrogen, sulfur, oxygen, and carbon nucleophiles. nih.govwikipedia.org A primary application is in the synthesis of heterocyclic systems. For example, the well-established Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide or thiourea (B124793) to construct the thiazole ring. wikipedia.org This specific reaction has been used to prepare 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives by reacting a key intermediate with various 2-bromo-1-arylethanones. mdpi.com

Beyond heterocycle formation, the 2-bromoethanone handle can be readily converted into other important functional groups. Treatment with a hindered base, such as pyridine, can induce dehydrobromination to yield an α,β-unsaturated ketone, a valuable building block for Michael additions and Diels-Alder reactions. libretexts.orgfiveable.melibretexts.org

Reaction TypeReagent(s)Product Type
Nucleophilic Substitution (Alkylation)Amines, Thioamides, Thioureas, Carboxylatesα-Amino ketones, Thiazoles, Oxazoles
Favorskii RearrangementBase (e.g., alkoxide)Ester or Carboxylic Acid (rearranged)
DehydrobrominationHindered Base (e.g., Pyridine)α,β-Unsaturated Ketone
Epoxidation (Darzens Reaction)Aldehyde/Ketone, BaseEpoxide (Oxirane)
Hantzsch Pyrrole SynthesisDicarbonyl, Ammonia (B1221849)Pyrrole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

1-(4-benzylpyridin-2-yl)-2-bromoethanone

InChI

InChI=1S/C14H12BrNO/c15-10-14(17)13-9-12(6-7-16-13)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2

InChI Key

ASYOEFQCKBDTAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NC=C2)C(=O)CBr

Origin of Product

United States

Synthetic Pathways and Methodologies for 1 4 Benzylpyridin 2 Yl 2 Bromoethanone

Strategic Approaches to the Construction of the 4-Benzylpyridine (B57826) Ring System

The central 4-benzylpyridine core can be assembled through various methods, broadly categorized as functionalization of a pre-existing pyridine (B92270) ring or the de novo construction of the heterocyclic system.

Direct C-H activation of a pyridine ring via metalation, followed by quenching with an electrophile like benzyl (B1604629) bromide, is a powerful strategy for C-C bond formation. The regioselectivity of the metalation is crucial and is often directed by substituents on the pyridine ring or by the choice of the metalating agent.

The use of lithium amides, such as lithium diisopropylamide (LDA), or mixed-metal bases can achieve regioselective deprotonation. znaturforsch.com For instance, the combination of n-butyllithium (nBuLi) with lithium 2-dimethylaminoethanolate (LiDMAE) has been shown to promote α-metalation of certain pyridine derivatives. acs.org Similarly, magnesiation using reagents like magnesium bis-amides can furnish functionalized pyridines; a 4-benzylated pyridine was obtained in 82% yield after a Pd-catalyzed cross-coupling of the magnesiated intermediate. znaturforsch.com

A general representation of this strategy involves the deprotonation of a suitable pyridine precursor, which, if not already bearing the acetyl group, would require subsequent functionalization at the 2-position.

Table 1: Representative Metalation-Mediated Reactions for Pyridine Functionalization

Base/Reagent SystemSubstrate TypeElectrophileProduct TypeTypical YieldReference
nBuLi/LiDMAESubstituted PyridineBenzyl HalideBenzylated PyridineGood acs.org
TMP₂Mg·2LiClSubstituted PyridineBenzyl Halide (via cross-coupling)Benzylated Pyridine82% znaturforsch.com
LDADichloropyridineIodomethaneFunctionalized PyridineGood znaturforsch.com

This table illustrates general methodologies; specific yields for the direct synthesis of 4-benzyl-2-acetylpyridine via this route require case-by-case optimization.

Palladium-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis and provide a versatile route to functionalized pyridines. youtube.comyoutube.com A common approach involves the coupling of a pyridyl halide or triflate with an organometallic benzyl reagent. For example, a Suzuki coupling could be employed, reacting a 4-halopyridine derivative (e.g., 4-bromo-2-acetylpyridine) with a benzylboronic acid or ester. youtube.comorganic-chemistry.org Alternatively, a Negishi coupling would involve a benzylzinc reagent, or a Stille coupling would utilize a benzylstannane. youtube.comyoutube.com

These reactions are known for their high functional group tolerance, which is particularly advantageous if the acetyl group is already present on the pyridine ring. organic-chemistry.orgchemrxiv.org For instance, 1-(4-bromopyridin-2-yl)ethanone (B1291929) is a commercially available building block that could readily participate in such a coupling. frontierspecialtychemicals.com

Table 2: Overview of Applicable Cross-Coupling Reactions

Reaction NamePyridine ComponentBenzyl ComponentCatalyst/Base SystemKey AdvantageReference
Suzuki Coupling4-HalopyridineBenzylboronic acid/esterPd catalyst, BaseHigh functional group tolerance, commercially available reagents youtube.comorganic-chemistry.org
Negishi Coupling4-HalopyridineBenzylzinc halidePd or Ni catalystHigh reactivity youtube.com
Stille Coupling4-HalopyridineBenzylstannanePd catalystTolerant to a wide range of functional groups youtube.com
Buchwald-HartwigNot applicableNot applicableNot applicableUsed for C-N bond formation, not C-C benzylation youtube.com

Instead of modifying an existing pyridine, the 4-benzylpyridine ring can be constructed from acyclic precursors. chemrxiv.orgresearchgate.net The Kröhnke pyridine synthesis is a classic and powerful method that involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate. wikipedia.orgwikipedia.orgnih.gov To generate the desired 4-benzyl substitution pattern, a benzyl-substituted α,β-unsaturated ketone would be required as a key starting material.

Other de novo strategies include the Hantzsch pyridine synthesis and various multicomponent reactions that combine aldehydes, ketones, and a nitrogen source to build the pyridine core. nih.govillinois.edu For example, a condensation reaction involving a benzyl-containing aldehyde, an enolizable ketone, and ammonia (B1221849) or an equivalent could be envisioned. arkat-usa.org These methods offer the ability to construct highly substituted pyridines in a single, convergent step. nih.gov

Controlled Introduction of the 2-Bromoethanone Moiety

Once the precursor, 1-(4-benzylpyridin-2-yl)ethanone, is secured, the final step is the selective bromination at the α-carbon of the ketone.

The most direct method for synthesizing α-bromo ketones is the acid-catalyzed halogenation of the corresponding ketone. masterorganicchemistry.comlibretexts.org This reaction proceeds through an enol intermediate. libretexts.org Treatment of 1-(4-benzylpyridin-2-yl)ethanone with bromine (Br₂) in a suitable solvent like acetic acid would yield the target compound. masterorganicchemistry.com N-Bromosuccinimide (NBS) is another common and often milder brominating agent used for this transformation. nih.gov

A particularly effective reagent for the selective α-bromination of ketones is copper(II) bromide (CuBr₂). mdma.chresearchgate.net This reaction is typically carried out by refluxing the ketone with a suspension of CuBr₂ in a solvent mixture such as chloroform (B151607) and ethyl acetate. mdma.ch The reaction is often clean, and the completion is indicated by the disappearance of the black CuBr₂ and the formation of white copper(I) bromide. mdma.ch This method avoids the use of elemental bromine and can be highly selective. researchgate.net

Table 3: Common Reagents for α-Halogenation of Ketones

ReagentConditionsAdvantagesDisadvantagesReference
Br₂ / Acetic AcidAcid catalysisReadily available, effectiveCorrosive, generates HBr byproduct masterorganicchemistry.comlibretexts.org
N-Bromosuccinimide (NBS)Radical initiator or acid/base catalysisMilder, easier to handle than Br₂Can have selectivity issues nih.gov
Copper(II) Bromide (CuBr₂)Reflux in CHCl₃/EtOAcHigh selectivity, clean reactionHeterogeneous, requires filtration mdma.chresearchgate.net

While direct α-halogenation is common, other methods can also achieve the synthesis of α-bromo ketones. One alternative involves the use of an oxidizing agent in combination with a bromide source. For example, a system using ammonium bromide and Oxone® provides an environmentally safer method for α-monobromination of various ketones at ambient temperature. researchgate.net Another approach uses hydrogen peroxide as the oxidant with hydrobromic acid, which offers high atom economy as the only byproducts are water and the target α-bromoketone. google.com

More specialized methods include the gold-catalyzed hydration of haloalkynes or the conversion of olefins into α-bromo ketones using reagents like o-iodoxybenzoic acid (IBX) and a bromide source. organic-chemistry.org While less direct for the title compound, these strategies highlight the diverse toolkit available for synthesizing the crucial α-bromo ketone functionality.

Convergent and Divergent Synthetic Strategies for Assembling the Target Compound

A divergent strategy would involve the initial synthesis of a common intermediate, 4-benzylpyridine, which can then be elaborated through various reactions to introduce the acetyl and bromo functionalities. One plausible divergent route begins with the synthesis of 4-benzylpyridine itself. This can be achieved through methods such as the deoxygenation of 4-pyridyl(phenyl)methanol using hydroiodic acid in acetic acid. Following the formation of 4-benzylpyridine, the next key step is the introduction of an acetyl group at the 2-position to form 1-(4-benzylpyridin-2-yl)ethanone. This transformation can be challenging due to the directing effects of the pyridine ring and the benzyl group. However, methods for the acylation of pyridines, such as those involving Grignard reagents or metal-catalyzed cross-coupling reactions, could be employed. For instance, conversion of 4-benzyl-2-chloropyridine to a Grignard reagent followed by reaction with an acetylating agent would be a viable approach.

Once the precursor ketone, 1-(4-benzylpyridin-2-yl)ethanone, is obtained, the final step is the selective α-bromination of the acetyl group. This is a well-established transformation for ketones and can be achieved under acidic conditions. libretexts.orglibretexts.org The reaction proceeds through an acid-catalyzed enolization of the ketone, which then acts as a nucleophile to attack bromine (Br₂). masterorganicchemistry.com Acetic acid is a common solvent for this reaction. libretexts.orgyoutube.com The use of an acid catalyst is crucial for promoting the formation of the enol intermediate. masterorganicchemistry.com

A convergent strategy , on the other hand, would involve the synthesis of two or more key fragments that are then combined in the later stages of the synthesis. For the target molecule, a convergent approach could involve the synthesis of a 4-benzyl-2-substituted pyridine and a separate two-carbon acetyl or bromoacetyl synthon. For example, one could synthesize 4-benzyl-2-cyanopyridine (B7967161) and then react it with a methyl Grignard reagent to form the ketone, 1-(4-benzylpyridin-2-yl)ethanone, which is then brominated as described previously.

Alternatively, a more direct convergent route could involve the reaction of a suitably activated 4-benzylpyridine derivative with a bromoacetylating agent. For instance, a lithiated 4-benzylpyridine could potentially react with bromoacetyl bromide, though controlling the reactivity to achieve selective mono-acylation could be challenging.

A summary of a plausible divergent synthetic pathway is presented in the table below:

StepReactantsReagents and ConditionsProductNotes
14-Picoline N-oxide, Benzyl bromide-4-Benzylpyridine N-oxide-
24-Benzylpyridine N-oxidePCl₃2-Chloro-4-benzylpyridine-
32-Chloro-4-benzylpyridineMg, THF, then Acetyl chloride1-(4-Benzylpyridin-2-yl)ethanoneGrignard formation and acylation
41-(4-Benzylpyridin-2-yl)ethanoneBr₂, Acetic Acid1-(4-Benzylpyridin-2-yl)-2-bromoethanoneAcid-catalyzed α-bromination libretexts.orgmasterorganicchemistry.com

Considerations for Process Optimization and Scalability in Synthesis

For the synthesis of this compound to be viable on a larger scale, several factors related to process optimization and scalability must be considered. These considerations aim to improve reaction efficiency, reduce costs, and ensure safe and reproducible manufacturing.

Yield Optimization: Each step in the synthetic sequence needs to be optimized to maximize the yield of the desired product. For the initial benzylation step, screening different bases and solvents can improve efficiency. In the subsequent chlorination and Grignard reactions, precise control of temperature and stoichiometry is crucial. For the final α-bromination, the reaction conditions, including the choice of acid catalyst and solvent, can significantly impact the yield and selectivity. libretexts.org For instance, using bromine in an acetic acid solvent is a commonly employed method for the α-bromination of ketones. libretexts.org

Catalyst Selection and Loading: In steps that employ catalysts, such as potential cross-coupling reactions to form the C-C bond of the benzyl group or in the acylation step, the choice of catalyst and its loading are critical. Optimization studies would focus on identifying a catalyst that provides high turnover numbers and selectivity, thereby reducing the required amount of expensive and potentially toxic heavy metals.

Purification and Isolation: The development of efficient and scalable purification methods is essential. Crystallization is often the preferred method for large-scale purification due to its cost-effectiveness and ability to provide high-purity products. For the intermediate and final products, developing robust crystallization protocols would be a key aspect of process optimization. Chromatographic purification, while useful at the lab scale, is often less practical for large-scale production.

Reaction Parameters: A thorough investigation of reaction parameters such as temperature, concentration, and reaction time is necessary for each step. For the α-bromination, controlling the temperature is critical to prevent side reactions, such as polybromination or degradation of the product.

Safety and Environmental Considerations: The scalability of the synthesis must also take into account the safety and environmental impact of the reagents and solvents used. For example, the use of highly toxic or flammable reagents would require specialized handling and containment procedures. The development of greener synthetic routes, perhaps utilizing less hazardous solvents or reagents, would be a significant advantage for large-scale production.

A data table summarizing key optimization parameters for the final α-bromination step is provided below, based on general knowledge of similar reactions.

ParameterRange/OptionsDesired OutcomeRationale
Solvent Acetic Acid, Dichloromethane, Diethyl EtherHigh yield, good selectivity, ease of workupAcetic acid often serves as both solvent and catalyst. libretexts.org Other solvents may offer different solubility and reactivity profiles.
Brominating Agent Br₂, N-Bromosuccinimide (NBS)High selectivity for mono-bromination, safer handlingNBS is often a milder and more selective brominating agent than elemental bromine. masterorganicchemistry.com
Temperature 0 °C to room temperatureMinimize side products, control reaction rateLower temperatures can improve selectivity and reduce the formation of poly-brominated species.
Reaction Time 1 - 24 hoursComplete conversion of starting materialMonitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal reaction time.

By systematically addressing these factors, a robust and scalable process for the synthesis of this compound can be developed, enabling its potential use in further chemical and pharmaceutical applications.

Reactivity Profiles and Transformative Chemistry of 1 4 Benzylpyridin 2 Yl 2 Bromoethanone

Nucleophilic Substitution Reactions Involving the Bromine Center

The most prominent feature of α-haloketones is their high reactivity toward nucleophiles in substitution reactions. The carbon-bromine bond in 1-(4-benzylpyridin-2-yl)-2-bromoethanone is readily cleaved upon attack by a diverse array of nucleophiles, facilitating the construction of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.

The reaction of α-bromo ketones with nitrogen-based nucleophiles is a cornerstone for the synthesis of nitrogen-containing heterocycles. Primary and secondary amines readily displace the bromide to yield α-amino ketones. libretexts.orgmnstate.edu A particularly powerful application for α-bromo pyridyl ketones is the Tschitschibabin-type synthesis of imidazo[1,2-a]pyridines. This reaction involves the initial SN2 reaction of a 2-aminopyridine (B139424) with the α-bromo ketone, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system. organic-chemistry.orgmdpi.com This one-pot procedure is highly efficient for creating medicinally relevant scaffolds. researchgate.netbeilstein-journals.orgresearchgate.net

Table 1: Representative Synthesis of Imidazo[1,2-a]pyridines from α-Bromo Ketones
α-Bromo Ketone ReactantAmine ReactantConditionsProductYieldReference
2-(Bromoacetyl)pyridine2-AminopyridineAcetone, refluxImidazo[1,2-a]pyridine (B132010)High organic-chemistry.org
2-Bromo-1-phenylethanone2-Amino-4-methylpyridineEthanol, reflux7-Methyl-2-phenylimidazo[1,2-a]pyridineGood organic-chemistry.org
N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide2-AminopyrimidineEthanol, refluxN-(4-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,2,2-trifluoroacetamide85% researchgate.net
2-(Bromoacetyl)naphthalene2-Amino-5-chloropyridineDMF, 100 °C6-Chloro-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine92% mdpi.com

Beyond nitrogen nucleophiles, the electrophilic center of this compound reacts with a variety of other nucleophiles.

C-S Bond Formation: The reaction with sulfur nucleophiles is a well-established method for synthesizing sulfur-containing heterocycles. The Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea (B124793), produces substituted thiazoles. acs.org Simple thiols can also be used to form α-thio ketones, which are themselves useful synthetic intermediates. nih.govyoutube.com

C-O Bond Formation: Oxygen nucleophiles, such as phenoxides or carboxylates, can displace the bromide to form α-aryloxy or α-acyloxy ketones, respectively, through standard SN2 mechanisms.

C-C Bond Formation: The formation of new carbon-carbon bonds can be achieved using soft carbon nucleophiles, such as enolates or organometallic reagents. The Meerwein arylation provides another route, reacting diazonium salts with α,β-unsaturated ketones, which can be formed from α-bromo ketones, to introduce an aryl group. researchgate.net

Table 2: Representative C-S Bond Forming Reactions with α-Halo Ketones
α-Halo Ketone ReactantSulfur NucleophileConditionsProduct ClassYieldReference
2-Chloro-1-phenylethanoneThioureaEthanol, reflux2-Amino-4-phenylthiazoleHigh acs.org
2-(Bromoacetyl)pyridineThioacetamideEthanol, reflux2-Methyl-4-(pyridin-2-yl)thiazoleGood acs.org
BromoacetonePotassium thiocyanateEthanol2-Amino-4-methylthiazoleGood acs.org
1-Bromo-3,3-dimethyl-2-butanonep-ToluenethiolBase1-(p-Tolylthio)-3,3-dimethyl-2-butanoneNot specified chemistrysteps.com

Intramolecular reactions, where the nucleophile and electrophile are part of the same molecule, are often kinetically and entropically favored, particularly for the formation of stable five- and six-membered rings. If the 4-benzyl group of this compound were substituted with a nucleophilic moiety (e.g., -OH, -NH₂, -SH) at an appropriate position, an intramolecular SN2 reaction could occur. This would lead to the formation of a new fused or bridged ring system, tethered to the pyridine (B92270) core. The rate and feasibility of such cyclizations depend heavily on the length and flexibility of the tether connecting the nucleophile to the reactive center.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, readily participating in alkylation and coordination reactions.

The pyridine nitrogen can be alkylated to form a quaternary pyridinium (B92312) salt. mdpi.comresearchgate.net This is a classic Menshutkin reaction, where the tertiary amine (the pyridine nitrogen) attacks an alkyl halide. mdpi.com Given that the molecule itself contains a reactive alkyl bromide (the bromoacetyl group), intermolecular self-alkylation could potentially occur, leading to a dimeric or polymeric quaternized product. More controllably, the addition of an external alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, would lead to the formation of the corresponding N-alkyl-2-(2-bromoacetyl)-4-benzylpyridinium halide. osti.gov The reaction is typically favored by polar aprotic solvents. mdpi.com

The 2-acylpyridine structure is a well-known bidentate ligand in coordination chemistry. acs.orgrsc.org The pyridine nitrogen and the carbonyl oxygen atom are ideally positioned to form a stable five-membered chelate ring with a variety of metal ions. This has been extensively studied with similar pyridyl-ketone ligands. acs.orgrsc.orgresearchgate.net It is anticipated that this compound would form stable complexes with transition metals such as palladium(II), nickel(II), cobalt(II), and iron(III). acs.orgrsc.orgresearchgate.netnih.gov The coordination involves the donation of the nitrogen lone pair and one of the lone pairs from the carbonyl oxygen to the metal center, a mode confirmed in numerous crystal structures of related complexes. acs.orgnih.gov

Table 2: Potential Coordination Complexes

Metal Ion Potential Complex Formula Coordination Mode
Palladium(II) [Pd(L)Cl₂] Bidentate (N, O)
Nickel(II) [Ni(L)₂(NO₃)₂] Bidentate (N, O)
Cobalt(II) [Co(L)₂(H₂O)₂]²⁺ Bidentate (N, O)
Iron(III) [Fe(L)Cl₃] Bidentate (N, O)

(L represents the this compound ligand)

Functionalization of the Benzyl Moiety and Pyridine Ring System

Both aromatic rings in the molecule offer sites for further functionalization, although their reactivity is influenced by the existing substituents.

The benzyl group's phenyl ring can undergo electrophilic aromatic substitution. The methylene (B1212753) bridge (-CH₂-) attached to the ring is an activating, ortho-, para-directing group. organicchemistrytutor.comwikipedia.orglibretexts.orgsavemyexams.com This is due to the electron-donating nature of alkyl groups. libretexts.orglibretexts.org Therefore, reactions like nitration (with HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), or Friedel-Crafts acylation would be expected to yield a mixture of products substituted at the ortho (2'-) and para (4'-) positions of the phenyl ring. savemyexams.com The para-isomer is often the major product due to reduced steric hindrance. organicchemistrytutor.com

The pyridine ring is an electron-deficient heterocycle, which makes it generally unreactive towards electrophilic aromatic substitution. libretexts.orggcwgandhinagar.com The nitrogen atom withdraws electron density from the ring, and in the acidic conditions often used for electrophilic substitution, the nitrogen becomes protonated, further deactivating the ring. libretexts.orggcwgandhinagar.com If forced under harsh conditions, substitution tends to occur at the C-3 and C-5 positions. libretexts.orgquora.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions, especially if a good leaving group is present. stackexchange.com More advanced strategies for pyridine functionalization often involve initial activation of the ring, for example, by forming an N-oxide, which can direct electrophilic substitution to the 4-position, or by converting the pyridine into a pyridinium salt to facilitate nucleophilic attack. quimicaorganica.orgnih.govacs.org Derivatization can also occur through reactions involving the pyridine nitrogen as a catalyst or directing group. researchgate.netacs.org

Table 3: Predicted Regioselectivity of Aromatic Substitution Reactions

Reaction Type Aromatic Ring Reagents Predicted Position(s) of Substitution
Nitration Phenyl Ring HNO₃, H₂SO₄ Ortho- and Para- (relative to the -CH₂- group)
Bromination Phenyl Ring Br₂, FeBr₃ Ortho- and Para- (relative to the -CH₂- group)
Electrophilic Substitution Pyridine Ring Harsh conditions (e.g., oleum) Meta- (C-5 position)
Nucleophilic Substitution Pyridine Ring Strong nucleophile (if leaving group present) Ortho- and Para- (C-6 or C-4)

Computational and Theoretical Investigations of 1 4 Benzylpyridin 2 Yl 2 Bromoethanone

Electronic Structure and Quantum Chemical Characterization

Detailed quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These investigations typically involve methods like Density Functional Theory (DFT) to elucidate molecular orbital energies and charge distributions.

Molecular Orbital Analysis and Charge Distribution

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energy gap between these frontier orbitals indicates the chemical stability and reactivity of the molecule. Similarly, mapping the electrostatic potential and calculating partial atomic charges would reveal the electron density distribution across the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack. Without specific studies on 1-(4-Benzylpyridin-2-yl)-2-bromoethanone, no definitive data on its HOMO-LUMO gap or charge distribution can be presented.

Predictive Modeling of Reactivity and Selectivity

Computational models can predict the most likely sites for chemical reactions and the selectivity of those reactions. By calculating reactivity indices derived from the electronic structure, such as Fukui functions, researchers can forecast how a molecule will interact with various reagents. For this compound, this would involve identifying the most reactive atoms and predicting the outcomes of potential reactions. In the absence of dedicated research, such predictive models for this compound remain speculative.

Mechanistic Studies of Key Reactions using Computational Methods

Computational methods are invaluable for mapping the reaction pathways and determining the transition state energies of chemical reactions. This allows for a detailed understanding of reaction mechanisms at a molecular level. For instance, studying the nucleophilic substitution at the alpha-carbon bearing the bromine atom in this compound would provide insights into the kinetics and thermodynamics of such transformations. However, no published computational studies appear to have explored the reaction mechanisms involving this specific compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its biological activity and physical properties. Conformational analysis identifies the most stable arrangements of atoms (conformers) and the energy barriers between them. Molecular dynamics simulations can further provide a picture of how the molecule behaves over time, including its vibrational modes and interactions with its environment. Such detailed conformational and dynamic information for this compound is not currently available in the scientific literature.

Development of Computational Models for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. Developing such a model for derivatives of this compound would require a dataset of structurally similar molecules with known reactivities or properties. As the foundational computational data for the parent compound is not available, the development of such predictive models has not been undertaken.

Strategic Applications in Advanced Organic Synthesis and Chemical Biology Research

Utilization as a Key Intermediate in the Synthesis of Functionally Diverse Organic Molecules

The presence of two key reactive sites—the electrophilic carbon bearing the bromine atom and the adjacent carbonyl carbon—renders 1-(4-benzylpyridin-2-yl)-2-bromoethanone a highly valuable precursor for constructing a variety of molecular architectures. This dual reactivity is fundamental to its application in synthesizing both heterocyclic and polycyclic systems.

The α-bromoethanone functional group is a classic electrophile, readily undergoing nucleophilic substitution and condensation reactions to form a multitude of heterocyclic rings, which are core structures in many pharmaceuticals. nih.govresearchgate.net A primary application is in the synthesis of fused bicyclic systems like imidazo[1,2-a]pyridines, a scaffold known for its wide range of medicinal applications. rsc.org The reaction, often a variation of the Tschitschibabin synthesis, typically involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. e3s-conferences.orgresearchgate.net In this context, this compound can react with various substituted 2-aminopyridines to produce a library of 2-substituted-7-benzyl-imidazo[1,2-a]pyridines.

The versatility of this ketone extends to the synthesis of other five- and six-membered heterocycles through reactions with different binucleophiles. nih.gov For example, reaction with thiourea (B124793) leads to aminothiazoles, while reaction with amidines can yield substituted imidazoles. These reactions leverage the electrophilicity of the α-carbon and the carbonyl group to construct the heterocyclic core.

NucleophileResulting Heterocyclic System
Substituted 2-AminopyridineImidazo[1,2-a]pyridine (B132010)
Thiourea/ThioamidesThiazole (B1198619)
AmidinesImidazole
Carboxylic Acids/DerivativesFuranones/Oxazoles
Hydrazine/HydrazonesPyridazines

This table illustrates the potential heterocyclic systems that can be synthesized from this compound based on the known reactivity of α-haloketones.

Beyond simple heterocycles, this compound serves as a foundational building block for assembling more intricate polycyclic structures. These complex scaffolds are of significant interest in natural product synthesis and medicinal chemistry. organic-chemistry.orgchemrxiv.org The synthesis can proceed in a stepwise fashion, where the initial heterocyclic product is further elaborated, or through cascade reactions that form multiple rings in a single sequence.

For instance, an imidazo[1,2-a]pyridine synthesized from the parent bromoethanone can be further functionalized. Substituents on the benzyl (B1604629) ring or the pyridine (B92270) moiety could be designed to participate in subsequent intramolecular cyclizations, such as Friedel-Crafts reactions or palladium-catalyzed cross-coupling reactions, to build additional fused rings. Methodologies for constructing polycyclic pyridones and other fused systems often rely on the strategic unmasking of reactive groups within a precursor molecule to trigger ring-forming cascades. mdpi.combeilstein-journals.org The structure of this compound is well-suited for such multi-step strategies, enabling access to novel and complex molecular frameworks.

Contribution to the Exploration of Structure-Activity Relationships within 4-Benzylpyridin-2-yl Scaffolds

The 4-benzylpyridine (B57826) moiety is a recognized pharmacophore found in a variety of biologically active compounds. researchgate.net Therefore, this compound is an excellent starting material for conducting structure-activity relationship (SAR) studies. SAR studies are crucial in medicinal chemistry for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties by systematically modifying its chemical structure. mdpi.com

Molecular Region for ModificationPurpose of Modification (SAR Exploration)Potential Analogs/Derivatives
Benzyl Ring Investigate impact of hydrophobicity, electronics, and sterics.Introduction of halogens, methoxy, nitro, or alkyl groups at ortho-, meta-, para-positions.
Pyridine Ring Alter basicity, hydrogen bonding capacity, and overall geometry.Introduction of additional substituents or replacement with other heterocycles (isosteric replacement).
Bromoethanone Linker Modify the linker connecting the core to other molecular fragments or pharmacophores.Conversion to alcohols, ethers, amines, amides, or various heterocyclic linkers (e.g., thiazole, imidazole).

This table outlines a strategy for using this compound in a hypothetical SAR study to optimize biological activity.

Development of Chemical Probes and Pharmacological Tools for Biological Research

The α-bromoethanone group is a moderately reactive electrophile, often referred to as a "warhead," capable of forming covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and serine. nih.gov This reactivity makes this compound an ideal precursor for the design of chemical probes and specialized pharmacological tools. escholarship.org

These tools include:

Targeted Covalent Inhibitors (TCIs): By forming an irreversible bond with a target protein, a TCI can achieve high potency and a long duration of action. The 4-benzylpyridine scaffold would serve as the recognition element that directs the molecule to a specific protein's binding site, where the bromoacetyl group can then react with a nearby nucleophile.

Activity-Based Probes (ABPs): These probes are used to profile the activity of entire classes of enzymes within complex biological systems. An ABP based on this scaffold could be used to identify new protein targets for the 4-benzylpyridine pharmacophore. By including a reporter tag (like a fluorophore or biotin) on the molecule, researchers can visualize or isolate the proteins that have been covalently labeled. nih.govnih.gov

The rational design of such probes is a cornerstone of modern chemical biology, enabling the study of protein function and the discovery of new drug targets.

Application in Diversity-Oriented Synthesis (DOS) and Chemical Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to rapidly generate collections of structurally diverse small molecules. souralgroup.com Unlike target-oriented synthesis, which aims to make a single compound, DOS aims to populate chemical space with a wide variety of molecular architectures to screen for new biological activities. nih.gov

This compound is an excellent substrate for DOS. Its inherent reactivity allows it to serve as a central starting point from which numerous, distinct molecular pathways can diverge. A library of nucleophiles can be reacted with the bromoacetyl group to generate one axis of diversity. Simultaneously or sequentially, the aromatic rings can be functionalized using various methods (e.g., cross-coupling, electrophilic aromatic substitution), creating further diversity. This approach allows for the efficient production of a large library of related but structurally distinct compounds from a single, readily accessible intermediate, significantly accelerating the early stages of drug discovery. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Benzylpyridin-2-yl)-2-bromoethanone with high purity?

The synthesis of brominated ethanones typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, brominated pyridinyl ethanones can be synthesized via alkylation of pyridine derivatives followed by bromination. A key step is the introduction of the benzyl group at the 4-position of the pyridine ring, which may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to ensure regioselectivity . Purification via column chromatography using ethyl acetate/hexane gradients (3:7 ratio) is recommended to isolate the product with >95% purity. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize byproducts like dehalogenated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the benzyl group (δ 4.2–4.5 ppm for CH2) and pyridinyl protons (δ 7.5–8.5 ppm). The bromine atom induces deshielding in adjacent carbons (C-2: δ 35–40 ppm in 13C NMR) .
  • FT-IR : A strong carbonyl stretch (C=O) near 1680–1720 cm⁻¹ and C-Br absorption at 550–650 cm⁻¹ .
  • X-ray crystallography : For resolving structural ambiguities, particularly the spatial arrangement of the benzyl and bromo groups. Crystals can be grown via slow evaporation in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when analyzing brominated ethanone derivatives?

Discrepancies between calculated and observed NMR/IR peaks often arise from dynamic effects (e.g., tautomerism) or crystal packing variations. For example, the keto-enol tautomerism of the ethanone group can shift carbonyl signals by up to 10 ppm in 13C NMR. To resolve this:

  • Perform variable-temperature NMR to identify tautomeric equilibria.
  • Compare computational (DFT) predictions with experimental data to validate electronic effects .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 330.02 for C14H12BrNO) .

Q. What strategies mitigate competing side reactions during bromination steps in similar compounds?

Bromination of ethanone derivatives often competes with oxidation or debenzylation. To suppress these:

  • Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to limit radical side reactions.
  • Add radical inhibitors like TEMPO (0.1 equiv) to prevent over-bromination .
  • Monitor reaction progress via TLC every 30 minutes, terminating the reaction at 80–90% conversion to avoid degradation .

Q. How can the biological activity of this compound be evaluated in antimicrobial assays?

  • Antibacterial testing : Use the broth microdilution method (CLSI guidelines) against S. aureus and E. coli. Dissolve the compound in DMSO (≤1% v/v) and test concentrations from 1–256 µg/mL.
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices.
  • Mechanistic studies : Fluorescence-based assays can track membrane disruption or enzyme inhibition (e.g., β-lactamase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.